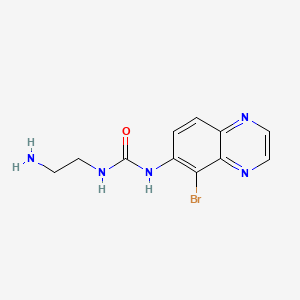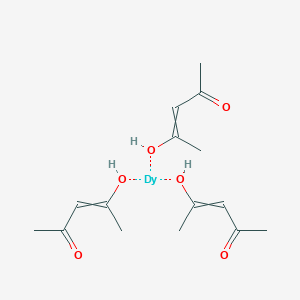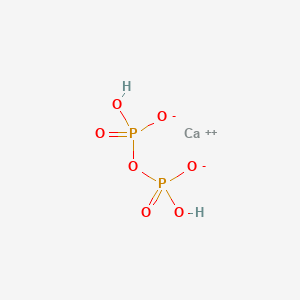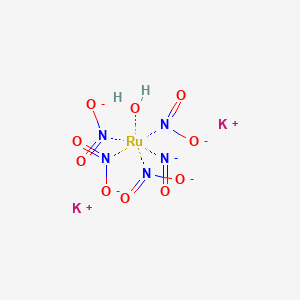
1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea, also known as 1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea or ABQ, is an organic compound with a wide range of applications in scientific research. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound with a 6-membered ring. ABQ is a versatile compound and has been used in a variety of scientific studies, including organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Ocular Drug Delivery Systems
Hydroxy brimonidine has been used in the development of novel ocular drug delivery systems . Specifically, it has been used to create molecularly imprinted soft contact lenses . These lenses are designed to recognize and selectively bind to brimonidine, allowing for controlled drug release . This application could potentially improve the treatment of various eye conditions by providing a more efficient method of drug delivery .
Cyto- and Neuroprotective Mechanisms
Brimonidine has been found to have both cyto- and neuroprotective mechanisms . This means it can protect cells and neurons from damage, which could potentially be beneficial in the treatment of various neurological conditions .
Reduction of GA Expansion Rate
In a Phase 2b study, a sustained-release intravitreal formulation of brimonidine (Brimo DDS) was used to assess its safety and efficacy in reducing the expansion rate of geographic atrophy (GA), a condition associated with age-related macular degeneration .
Mécanisme D'action
Target of Action
Hydroxy brimonidine, also known as 1-(2-Aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea, is an alpha-2 adrenergic agonist . Its primary targets are the alpha-2 adrenergic receptors, which it binds preferentially over alpha-1 receptors . These receptors are part of the ocular hypotensive agent drug class used in the chronic treatment of glaucoma .
Mode of Action
Hydroxy brimonidine interacts with its targets, the alpha-2 adrenergic receptors, by activating them . This activation leads to the inhibition of adenylyl cyclase and a reduction of cyclic AMP levels . The decrease in cyclic AMP subsequently reduces aqueous humor production by the ciliary body .
Biochemical Pathways
The activation of alpha-2 adrenergic receptors by hydroxy brimonidine affects the adenylate cyclase pathway . This results in a decrease in cyclic AMP levels, which in turn reduces aqueous humor production by the ciliary body . Additionally, brimonidine has been found to promote axon growth after optic nerve injury through Erk phosphorylation .
Pharmacokinetics
Hydroxy brimonidine readily penetrates the cornea following ocular administration to reach pharmacologically active concentrations in the aqueous humor and ciliary body . Peak plasma concentrations are achieved within 1 to 4 hours following ocular administration of a 0.2% brimonidine solution .
Result of Action
The molecular and cellular effects of hydroxy brimonidine’s action include a reduction in intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow . This is beneficial in the treatment of conditions such as glaucoma and ocular hypertension . Additionally, brimonidine has been found to promote optic nerve regeneration via the activation of Erk1/2 .
Action Environment
The action, efficacy, and stability of hydroxy brimonidine can be influenced by various environmental factors. For instance, its oxidative stability is associated with fewer reports of ocular allergic reactions compared to other alpha-2 adrenergic agonists . Furthermore, the presence of TGF-β2 can affect the cellular properties of human trabecular meshwork cells treated with brimonidine .
Propriétés
IUPAC Name |
1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8/h1-2,5-6H,3-4,13H2,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWNPILVHZDPMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1NC(=O)NCCN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy brimonidine | |
CAS RN |
1216379-05-3 |
Source


|
| Record name | Hydroxy brimonidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216379053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXY BRIMONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FE277GP4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1143953.png)



![3-Methyl-2-[2-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1143963.png)


